7-bromo-N-(3-fluorophenyl)-1-benzoxepine-4-carboxamide
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Overview
Description
7-Bromo-N-(3-fluorophenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a bromine atom at the 7th position, a fluorophenyl group at the nitrogen atom, and a carboxamide group at the 4th position of the benzoxepine ring. It is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 7-bromo-N-(3-fluorophenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ortho-hydroxyaryl ketones and halogenated compounds.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the 7th position.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorophenylamine derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate carboxylic acid derivative or through amide coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
7-Bromo-N-(3-fluorophenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium azide or thiols.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
7-Bromo-N-(3-fluorophenyl)-1-benzoxepine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interactions with biological targets.
Neuropharmacology: The compound may be investigated for its effects on neurotransmitter systems and potential use in treating neurological disorders.
Radioligand Development: It can be used as a precursor for developing radioligands for imaging studies in positron emission tomography (PET) and single photon emission computed tomography (SPECT).
Chemical Biology: The compound can be used as a tool to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 7-bromo-N-(3-fluorophenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar compounds to 7-bromo-N-(3-fluorophenyl)-1-benzoxepine-4-carboxamide include other benzoxepine derivatives with different substituents. These compounds may share similar core structures but differ in their biological activities and chemical properties due to variations in their substituents. Examples of similar compounds include:
7-Bromo-2,4-dichloroquinazoline: A compound with a similar bromine substitution but different core structure and functional groups.
4,4-Difluorocyclohexanamine derivatives: Compounds with fluorine substitutions that may exhibit different biological activities.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C17H11BrFNO2 |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
7-bromo-N-(3-fluorophenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C17H11BrFNO2/c18-13-4-5-16-12(9-13)8-11(6-7-22-16)17(21)20-15-3-1-2-14(19)10-15/h1-10H,(H,20,21) |
InChI Key |
WCGNSVBQRFBORC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origin of Product |
United States |
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